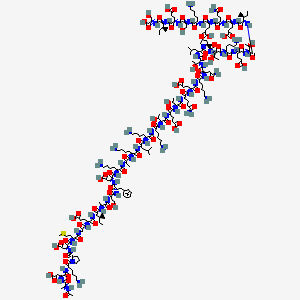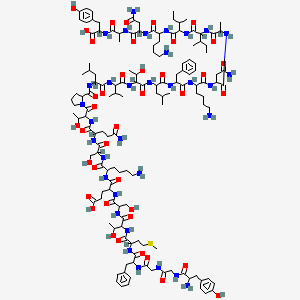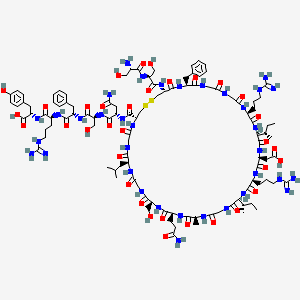
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde
Descripción general
Descripción
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of various organic compounds, and its unique structure makes it an excellent candidate for research in the fields of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Chemistry of Quinoline Derivatives
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde, a quinoline derivative, has been studied for its applications in various chemical processes. Research has focused on the synthesis of quinoline ring systems and their role in constructing fused or binary heterocyclic systems. These compounds have shown significant synthetic applications and biological evaluations (Hamama et al., 2018).
Biological Activity and Complex Formation
Studies on derivatives like 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have revealed their potential in forming complexes with metals like copper, showcasing varied biological activities. These complexes have been investigated for their interaction with proteins and DNA, antioxidative properties, and cytotoxic activity against different cell lines (Raja et al., 2011).
Redox-Neutral Annulations
The compound has been utilized in redox-neutral annulations involving amines like 1,2,3,4-tetrahydroisoquinoline. These processes, which include dual C–H bond functionalization, use acetic acid as a cosolvent and a promoter. This indicates its utility in organic synthesis (Zhu & Seidel, 2017).
Catalyst Applications
In the field of catalysis, derivatives of 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde have been incorporated into ruthenium(II) carbonyl complexes. These complexes are efficient catalysts for reactions like catalytic amidation, demonstrating the compound’s utility in facilitating chemical transformations (Selvamurugan et al., 2016).
Synthesis and Industrial Applications
The synthesis of related compounds like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been explored, highlighting a route with advantages like simple operation, low cost, and high yield, suitable for industrial production (Li-qian, 2014).
Luminescent and Sensing Materials
Research has also been conducted on the use of similar compounds in creating luminescent materials and sensors for heavy metal ions. For instance, heptanuclear Zn(II) clusters using ligands derived from quinoline analogs have shown potential in sensing toxic metal ions like Ag(I) (Deng et al., 2019).
Propiedades
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUPIHTJCUWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591784 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63125-40-6 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














